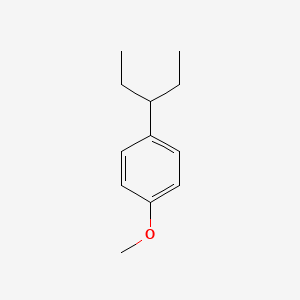

1-Methoxy-4-(pentan-3-YL)benzene

Description

Overview of Alkyl Anisole (B1667542) Chemistry in Academic Research

Anisole, or methoxybenzene, and its alkyl-substituted derivatives are a class of organic compounds known as alkyl aryl ethers. youtube.com They consist of a benzene (B151609) ring attached to a methoxy (B1213986) group, with one or more alkyl groups substituting the hydrogen atoms on the ring. hmdb.ca These compounds are of significant interest in academic and industrial research due to their wide-ranging applications. researchgate.net Anisole itself is a key intermediate in the manufacturing of perfumes, dyes, and pharmaceuticals. researchgate.net

The reactivity of the benzene ring in anisoles is influenced by the methoxy group, which is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This property makes anisoles valuable starting materials for the synthesis of more complex substituted aromatic compounds. masterorganicchemistry.com Research in this area often focuses on developing new synthetic methodologies, understanding reaction mechanisms, and exploring the structure-property relationships of these compounds. nih.govacs.org

Structural Classification and Nomenclature of 1-Methoxy-4-(pentan-3-YL)benzene

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" precisely describes the molecule's structure. ncert.nic.inorganicmystery.com The parent compound is benzene, a six-carbon aromatic ring. wikipedia.org It has two substituents: a methoxy group (-OCH3) and a pentan-3-yl group.

The numbering of the benzene ring starts at the carbon atom attached to the methoxy group, which is given the locant "1". The pentan-3-yl group is located at the fourth carbon atom, indicated by the "4-" prefix. The term "pentan-3-yl" specifies a five-carbon alkyl chain (pentane) where the attachment to the benzene ring is at the third carbon atom of the pentane (B18724) chain. The prefix "para" (p) can also be used to describe the 1,4-substitution pattern on the benzene ring. ncert.nic.in

Chemical Structure of this compound

A benzene ring with a methoxy group (OCH3) at position 1 and a pentan-3-yl group at position 4.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18272-82-7 bldpharm.com |

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol bldpharm.com |

| Boiling Point | 84-86 °C at 0.4 Torr chemicalbook.com |

| Density | 0.907±0.06 g/cm³ (Predicted) chemicalbook.com |

Historical Context of Related Substituted Methoxybenzenes in Organic Synthesis

The history of substituted methoxybenzenes is intrinsically linked to the development of organic chemistry. Anisole itself was first synthesized in the mid-19th century. The exploration of benzene and its derivatives took off after the structure of benzene was proposed by August Kekulé in 1865. wikipedia.org

Early work on substituted methoxybenzenes was often related to the study of natural products, as the methoxybenzene moiety is present in many naturally occurring compounds. For instance, anethole, a closely related compound with a propenyl group instead of a pentan-3-yl group, is a major component of anise and fennel oils. nist.gov

The development of electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, provided chemists with the tools to synthesize a wide variety of substituted anisoles. learncbse.in These reactions, discovered in the late 19th century, are still fundamental in organic synthesis today. Over the 20th century, the understanding of reaction mechanisms and the development of new catalysts have greatly expanded the synthetic utility of substituted methoxybenzenes.

Current Research Landscape and Academic Significance of Investigating this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader class of alkylated anisoles continues to be an active area of investigation. Current research often focuses on:

Catalysis: Developing more efficient and selective catalysts for the synthesis of substituted anisoles. This includes the use of solid acid catalysts and transition metal catalysts for reactions like alkylation and cross-coupling. acs.org

Green Chemistry: Exploring more environmentally friendly synthetic routes, such as using greener solvents and reagents. acs.org

Materials Science: Investigating the use of substituted anisoles as building blocks for new materials with specific optical or electronic properties.

Medicinal Chemistry: Synthesizing and evaluating new substituted anisole derivatives for their potential biological activity.

The study of specific isomers like this compound is important for understanding the influence of the alkyl group's structure on the physical and chemical properties of the molecule. The branched nature of the pentan-3-yl group, for example, can affect the compound's reactivity and its interactions with other molecules, which is a key consideration in areas like drug design and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-pentan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-10(5-2)11-6-8-12(13-3)9-7-11/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKAVHVGMCCNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553569 | |

| Record name | 1-Methoxy-4-(pentan-3-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18272-82-7 | |

| Record name | 1-Methoxy-4-(pentan-3-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 4 Pentan 3 Yl Benzene

Retrosynthetic Analysis of 1-Methoxy-4-(pentan-3-YL)benzene

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis involves disconnecting the key bonds to identify potential synthetic routes. The two primary disconnections are at the ether linkage and the bond between the benzene (B151609) ring and the pentan-3-yl group.

Disconnecting the C-O bond of the methoxy (B1213986) group suggests a Williamson ether synthesis, where 4-(pentan-3-yl)phenol is a key intermediate. This phenol (B47542) could, in turn, be synthesized from a suitable precursor.

Alternatively, disconnecting the C-C bond between the aromatic ring and the alkyl group points towards a Friedel-Crafts alkylation or a cross-coupling reaction. In a Friedel-Crafts approach, anisole (B1667542) would be alkylated with a pentan-3-yl electrophile. For a cross-coupling reaction, a halogenated anisole could be coupled with a pentan-3-yl organometallic reagent.

Alkylation Strategies for Aromatic Nuclei

Electrophilic Aromatic Alkylation Approaches (e.g., Friedel-Crafts Type Reactions)

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. libretexts.org In the context of synthesizing this compound, this would involve the reaction of anisole with a pentan-3-yl halide or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). shaalaa.combyjus.com The methoxy group of anisole is an activating group and directs incoming electrophiles to the ortho and para positions. learncbse.in Therefore, the reaction is expected to yield a mixture of 1-methoxy-2-(pentan-3-yl)benzene and the desired this compound.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. libretexts.org In this specific synthesis, the secondary pentan-3-yl carbocation is relatively stable, so rearrangement is less of a concern compared to reactions involving primary alkyl halides. Polyalkylation, where more than one alkyl group is added to the aromatic ring, can also be a side reaction. libretexts.org

| Reactants | Catalyst | Products | Key Considerations |

| Anisole, Pentan-3-yl chloride | AlCl₃ | This compound, 1-Methoxy-2-(pentan-3-yl)benzene | Potential for polyalkylation, separation of ortho and para isomers. |

| Anisole, Pentan-3-ol | H₂SO₄ or H₃PO₄ | This compound, 1-Methoxy-2-(pentan-3-yl)benzene | Carbocation formation from the alcohol. |

Nucleophilic Aromatic Substitution Precursor Routes

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway. masterorganicchemistry.comyoutube.com This method typically requires an aromatic ring that is activated by electron-withdrawing groups, which is the opposite of the electron-donating methoxy group in the target molecule. masterorganicchemistry.comlibretexts.org Therefore, a direct SNAr approach on anisole is not feasible.

However, a precursor strategy can be employed. This would involve starting with a benzene ring substituted with a good leaving group (like a halogen) and a strong electron-withdrawing group (like a nitro group) at the para position. libretexts.org The pentan-3-yl group could be introduced via a Grignard or organolithium reagent. researchgate.net Following the introduction of the alkyl group, the nitro group would need to be reduced to an amino group, then converted to a methoxy group through a series of reactions, such as diazotization followed by reaction with methanol. This multi-step process is more complex than direct alkylation.

Etherification Techniques for Methoxy Group Introduction

The Williamson ether synthesis is a widely used and effective method for forming ethers. byjus.com In the synthesis of this compound, this would involve the reaction of the sodium salt of 4-(pentan-3-yl)phenol with a methylating agent like methyl iodide or dimethyl sulfate. The phenoxide is generated by treating the phenol with a strong base, such as sodium hydride.

An alternative is to use a milder base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile. This method is often preferred for its less hazardous nature.

| Reactants | Reagent/Catalyst | Solvent | Product |

| 4-(Pentan-3-yl)phenol, Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) | This compound |

| 4-(Pentan-3-yl)phenol, Dimethyl sulfate | Potassium carbonate | Acetone | This compound |

Carbon-Carbon Bond Formation at the Pentan-3-yl Position

Cross-Coupling Methodologies for Aryl-Alkyl Connectivity

Modern cross-coupling reactions provide powerful tools for the formation of aryl-alkyl bonds. Reactions like the Suzuki, Negishi, or Kumada couplings could be employed. For instance, a Suzuki coupling would involve the reaction of a 4-methoxyphenylboronic acid with a pentan-3-yl halide in the presence of a palladium catalyst and a base.

Alternatively, a Negishi coupling would utilize a pentan-3-ylzinc halide with a 4-haloanisole, also catalyzed by a palladium or nickel complex. These methods often offer high selectivity and functional group tolerance.

| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst | Product |

| Suzuki | 4-Methoxyphenylboronic acid | Pentan-3-yl bromide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | This compound |

| Negishi | 4-Bromoanisole | Pentan-3-ylzinc chloride | Pd(dppf)Cl₂ | This compound |

| Kumada | 4-Bromoanisole | Pentan-3-ylmagnesium bromide | Ni(dppp)Cl₂ | This compound |

Functionalization of Precursors to Incorporate the Pentan-3-yl Moiety

The introduction of the pentan-3-yl group onto an anisole ring is a key challenge in the synthesis of this compound. This can be achieved through various functionalization strategies, primarily involving anisole as the starting precursor.

A common and well-established method is a two-step sequence involving Friedel-Crafts acylation followed by reduction. rsc.orgchinesechemsoc.org Anisole can be acylated with an appropriate acylating agent, such as pentanoyl chloride or pentanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgacs.org The methoxy group of anisole is an ortho-, para-director, leading to a mixture of isomers. The para-isomer, 1-(4-methoxyphenyl)pentan-1-one, is typically the major product due to steric hindrance at the ortho position.

The subsequent step involves the reduction of the carbonyl group of the ketone intermediate to a methylene (B1212753) group (CH₂). Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). rsc.orgnih.gov It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. rsc.org

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. figshare.comorganic-chemistry.org It is suitable for substrates that are sensitive to strong acids. figshare.com A modification by Huang-Minlon involves using a high-boiling solvent like diethylene glycol, which can improve yields and shorten reaction times. figshare.com

An alternative, though often more problematic, approach is direct Friedel-Crafts alkylation of anisole with a 3-pentyl halide (e.g., 3-chloropentane). nih.govresearchgate.net This method is catalyzed by a Lewis acid and directly introduces the alkyl group. However, Friedel-Crafts alkylations are prone to issues such as carbocation rearrangements, which can lead to a mixture of isomeric products, and polyalkylation, where more than one alkyl group is added to the aromatic ring. sigmaaldrich.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound, particularly the Friedel-Crafts acylation step, are highly dependent on the reaction conditions and the catalyst system employed. wikipedia.orgacs.org Optimization of these parameters is crucial for maximizing the yield of the desired para-isomer and minimizing side reactions.

Key parameters for optimization in the Friedel-Crafts acylation of anisole include:

Catalyst: While aluminum chloride (AlCl₃) is a traditional and effective catalyst, it can sometimes lead to demethylation of the anisole. nrochemistry.com Milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites (e.g., H-BEA, H-ZSM-5) can offer improved selectivity and easier workup. wikipedia.orgwikipedia.orgnih.gov Zeolites are particularly attractive from a green chemistry perspective as they are reusable. wikipedia.org

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. researchgate.net Common solvents for Friedel-Crafts reactions include dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene (B124822). rsc.orgresearchgate.netwikipedia.org In some cases, using an excess of the aromatic substrate (anisole) as the solvent can be effective and simplifies the reaction setup. chemijournal.com

Temperature: Reaction temperatures can vary widely. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. acs.orgchemijournal.com The optimal temperature will depend on the reactivity of the substrate and the catalyst used.

Molar Ratio of Reactants: The stoichiometry of the reactants (anisole, acylating agent, and catalyst) is a critical factor. chemijournal.com Using an excess of the aromatic compound can help to suppress polyacylation. The amount of catalyst also needs to be carefully controlled to ensure efficient reaction without promoting side reactions.

Below is a table summarizing the effect of different catalysts on the Friedel-Crafts acylation of anisole, which can guide the optimization for the synthesis of 1-(4-methoxyphenyl)pentan-3-one.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield of p-isomer (%) | Selectivity (p:o) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | RT | High | Para-major | rsc.org |

| FeCl₃ | Propionyl Chloride | Dichloromethane | RT-reflux | Good | Para-major | acs.org |

| H-BEA Zeolite | Benzoyl Chloride | None | 120 | ~77 | >95:5 | nih.gov |

| Cu-MOF-74 | Acetyl Chloride | Nitrobenzene | 120 | ~60 | High para | researchgate.net |

| Sc(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 89 (for dimethoxybenzene) | High para | nrochemistry.com |

Modern Synthetic Strategies for Substituted Anisoles

Beyond classical methods, modern synthetic chemistry offers several advanced strategies for the synthesis of substituted anisoles like this compound. These methods often provide higher selectivity and functional group tolerance.

Catalytic C-H Activation/Alkylation: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. nih.gov Scandium-based catalysts have been shown to effectively catalyze the regioselective C-H alkylation of anisoles with olefins. nih.gov This approach could potentially be used to directly couple anisole with 2-pentene (B8815676) to form the desired product, offering a more atom-economical route. However, controlling the regioselectivity (ortho vs. para) can be a challenge. nih.gov

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are mainstays of modern organic synthesis.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org For the synthesis of the target molecule, one could envision the coupling of a 4-methoxyphenyl (B3050149) Grignard reagent with a 3-pentyl halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov A significant advantage is the use of readily available Grignard reagents. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A possible route would be the reaction of 4-methoxyphenylboronic acid with a 3-pentyl halide. The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. wikipedia.org

These modern strategies offer powerful alternatives to traditional methods, often with improved efficiency and selectivity, and are continually being developed for a wider range of substrates and applications. wikipedia.org

Mechanistic Investigations of Chemical Reactions Involving 1 Methoxy 4 Pentan 3 Yl Benzene

Detailed Mechanistic Pathways of Aromatic Substitutions

Aromatic substitution reactions are cornerstone transformations for functionalizing benzene (B151609) and its derivatives. The mechanism of these reactions for 1-Methoxy-4-(pentan-3-YL)benzene is heavily influenced by the electronic and steric properties of its substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. chemistrysteps.com The reaction proceeds through a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the π electrons of the aromatic ring attack an electrophile (E+), disrupting the aromatic system to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.commasterorganicchemistry.com In the second, fast step, a proton is removed from the carbon atom bonded to the electrophile, restoring the stable aromatic ring. masterorganicchemistry.com

The presence of substituents on the benzene ring significantly influences both the rate of reaction and the position of the incoming electrophile. For this compound, the methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. This donation is most effective when the electrophile attacks at the ortho and para positions relative to the methoxy group.

The pentan-3-yl group, an alkyl group, is a weak activating group and also an ortho-, para-director due to inductive effects and hyperconjugation. However, the directing effects in this compound are dominated by the powerful resonance donation of the methoxy group. Therefore, electrophilic attack is directed to the positions ortho to the methoxy group (positions 2 and 6) and para to it. Since the para position (position 4) is already occupied by the pentan-3-yl group, electrophilic substitution will predominantly occur at the positions ortho to the methoxy group.

The regioselectivity can be visualized by considering the resonance structures of the arenium ion formed upon electrophilic attack at the ortho, meta, and para positions relative to the methoxy group. Attack at the ortho and para positions allows for a resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization.

The methoxy group is a strongly activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. msu.edu This activation stems from its ability to donate electron density to the ring via resonance, making the ring more nucleophilic and stabilizing the arenium ion intermediate.

The pentan-3-yl group, being an alkyl group, is a weakly activating substituent through an inductive effect, where it donates electron density through the sigma bond framework. It also contributes to stabilization through hyperconjugation.

In this compound, the powerful activating effect of the methoxy group dominates. However, the pentan-3-yl group, while also an ortho-, para-director, exerts a significant steric hindrance. Its bulky nature can impede the approach of an electrophile to the adjacent ortho positions. This steric effect can influence the ratio of ortho substitution products. While the electronic effects of the methoxy group strongly favor ortho substitution, the steric bulk of the pentan-3-yl group may lead to a lower than expected yield of the ortho-substituted product, or potentially favor substitution at the less sterically hindered ortho position if the two ortho positions are not equivalent.

Radical Reaction Mechanisms in this compound Chemistry

While electrophilic substitutions are common, aromatic compounds can also undergo radical reactions, often under specific conditions such as high temperatures or in the presence of radical initiators. For this compound, radical reactions can be initiated at the benzylic positions of the pentan-3-yl group. The carbon atoms of the pentan-3-yl group that are directly attached to the benzene ring are benzylic. Hydrogen atoms at these positions can be abstracted by radicals to form a stable benzylic radical.

The stability of this benzylic radical is enhanced by resonance, where the unpaired electron can be delocalized into the aromatic ring. The presence of the electron-donating methoxy group at the para position can further stabilize this benzylic radical by delocalizing the radical character onto the oxygen atom through resonance. This increased stability makes the benzylic positions of the pentan-3-yl group particularly susceptible to radical reactions like halogenation under radical conditions (e.g., using N-bromosuccinimide in the presence of light or a radical initiator).

It is also important to consider the possibility of radical addition to the benzene ring, although this is less common than substitution. In some instances, highly reactive radicals can add to the aromatic ring, temporarily disrupting its aromaticity. nih.gov The resulting radical adduct can then undergo further reactions.

Catalytic Cycles and Their Role in Transformations of this compound

Many transformations of aromatic compounds, including this compound, are facilitated by catalysts that operate through cyclic mechanisms. These catalysts lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher selectivity.

In the context of electrophilic aromatic substitution, Lewis acids are commonly used as catalysts. chemistrysteps.com For example, in Friedel-Crafts alkylation or acylation, a Lewis acid like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is used to generate a more potent electrophile. The catalytic cycle for a Friedel-Crafts reaction typically involves the following steps:

Activation of the electrophile: The Lewis acid coordinates with the alkyl or acyl halide, making the carbon atom more electrophilic.

Electrophilic attack: The activated electrophile is attacked by the electron-rich aromatic ring of this compound to form the arenium ion intermediate.

Deprotonation: A weak base, often the complex formed between the Lewis acid and the halide, removes a proton from the arenium ion, restoring the aromaticity of the ring.

Catalyst regeneration: The Lewis acid catalyst is regenerated and can participate in another catalytic cycle.

Transition metal catalysts, such as palladium or nickel complexes, are also instrumental in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) that can be used to functionalize this compound. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination steps. The specific ligands on the metal center play a crucial role in the efficiency and selectivity of these catalytic cycles.

Reaction Kinetics and Thermodynamic Analysis of this compound Derivatives

The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them. For the electrophilic substitution of this compound, the rate of reaction is expected to be significantly faster than that of benzene due to the strong activating effect of the methoxy group.

The rate law for electrophilic aromatic substitution is typically second order, being first order in the aromatic compound and first order in the electrophile. The rate-determining step is the formation of the arenium ion. The activation energy for this step is lowered by the electron-donating methoxy group, which stabilizes the transition state leading to the arenium ion.

Computational chemistry methods can be employed to calculate the thermodynamic parameters for reactions involving this compound and its derivatives. researchgate.net These calculations can provide valuable data on activation energies, reaction enthalpies, and the relative stabilities of intermediates and products, aiding in the prediction of reaction outcomes and the elucidation of reaction mechanisms.

Interactive Data Table: Calculated Thermodynamic Parameters for a Hypothetical Electrophilic Nitration of this compound

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the electrophilic nitration of this compound at the ortho position.

| Parameter | Value (kJ/mol) | Description |

| Activation Energy (Ea) | 65 | The minimum energy required to initiate the reaction. |

| Enthalpy of Reaction (ΔH) | -120 | The overall heat change of the reaction at constant pressure. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -135 | The overall change in free energy, indicating the spontaneity of the reaction. A negative value indicates a spontaneous process. |

| Enthalpy of Formation (Arenium Ion) | 750 | The enthalpy change when one mole of the arenium ion intermediate is formed from its constituent elements in their standard states. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4 Pentan 3 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments of 1-Methoxy-4-(pentan-3-yl)benzene

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural verification. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pentan-3-yl substituent. The aromatic protons are expected to appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group will present as a sharp singlet, usually around δ 3.8 ppm. The pentan-3-yl group will show more complex signals: a methine proton (CH) signal, which will be a multiplet due to coupling with the adjacent methylene (B1212753) protons, and signals for the methylene (CH₂) and methyl (CH₃) protons, likely appearing as multiplets and triplets, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal a unique signal for each chemically non-equivalent carbon atom. For this compound, this includes four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), one for the methoxy carbon, and three for the pentan-3-yl group (methine, methylene, and methyl carbons). The chemical shifts of these carbons provide critical information for assigning the structure.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.1 | d | 2H | H-2, H-6 |

| Aromatic | ~6.8 | d | 2H | H-3, H-5 |

| Methoxy | ~3.8 | s | 3H | -OCH₃ |

| Methine | ~2.6 | p | 1H | Ar-CH(CH₂CH₃)₂ |

| Methylene | ~1.6 | m | 4H | Ar-CH(CH₂CH₃)₂ |

| Methyl | ~0.8 | t | 6H | Ar-CH(CH₂CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~158 | C-1 (C-OCH₃) |

| Aromatic | ~141 | C-4 (C-alkyl) |

| Aromatic | ~129 | C-2, C-6 |

| Aromatic | ~114 | C-3, C-5 |

| Methoxy | ~55 | -OCH₃ |

| Methine | ~45 | Ar-CH(CH₂CH₃)₂ |

| Methylene | ~29 | Ar-CH(CH₂CH₃)₂ |

| Methyl | ~12 | Ar-CH(CH₂CH₃)₂ |

Note: The predicted data is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Information

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the J-coupling network within the pentan-3-yl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pentan-3-yl group and the benzene ring, as well as the position of the methoxy group. For instance, correlations would be expected between the methine proton of the pentan-3-yl group and the aromatic carbon C-4, and between the methoxy protons and the aromatic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could show through-space correlations between the methoxy protons and the ortho-aromatic protons (H-2 and H-6), further confirming the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C-H stretching (aromatic): Just above 3000 cm⁻¹

C-H stretching (aliphatic): Just below 3000 cm⁻¹

C=C stretching (aromatic): In the range of 1600-1450 cm⁻¹

C-O stretching (aryl ether): A strong band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric).

Out-of-plane C-H bending (aromatic): A strong band around 830 cm⁻¹ is expected for a 1,4-disubstituted benzene ring.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1610, 1580, 1510 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | ~1245 | FT-IR |

| C-O-C Symmetric Stretch | ~1040 | FT-IR |

| p-Substitution Pattern | ~830 | FT-IR |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (C₁₂H₁₈O) is expected to show a molecular ion peak [M]⁺ at m/z 178, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern would provide further structural confirmation. Key expected fragments include:

Loss of an ethyl group (-CH₂CH₃): A significant peak at m/z 149, resulting from the cleavage of the pentan-3-yl group.

Tropylium ion formation: A peak at m/z 135, corresponding to the stable methoxy-tropylium ion, is a common feature for methoxybenzyl compounds.

Other fragments: Peaks corresponding to the benzene ring and smaller alkyl fragments would also be present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of a sample of this compound. A pure sample would show a single peak in the gas chromatogram. The mass spectrum associated with this peak would then be used to confirm the identity of the compound, as described in the section above. GC-MS is particularly useful for analyzing volatile compounds like aromatic ethers.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be dominated by absorptions due to the π → π* transitions of the substituted benzene ring. Benzene itself shows a primary absorption band (E-band) around 204 nm and a secondary, less intense band (B-band) around 256 nm. The presence of the electron-donating methoxy and alkyl substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Expected UV-Vis Absorption Maxima:

| Transition | Approximate λmax (nm) |

| Primary Band (E-band) | ~225 |

| Secondary Band (B-band) | ~275 |

These shifts are due to the interaction of the substituents' orbitals with the π-system of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's structure and properties. However, the application of this method is contingent upon the successful growth of high-quality single crystals, a process that can be particularly challenging for molecules possessing significant conformational flexibility.

For this compound, the presence of the pentan-3-yl group, with its multiple rotatable bonds, introduces a degree of structural disorder that can impede the formation of a well-ordered crystal lattice necessary for X-ray diffraction analysis. researchgate.netacs.orgmanchester.ac.uk Molecules with such flexible alkyl chains can adopt various conformations in solution, and this conformational freedom often leads to difficulties in crystallization, resulting in oils, amorphous solids, or poorly diffracting crystals. researchgate.netmanchester.ac.uk

Challenges in Crystallization

The primary hurdle in the X-ray crystallographic analysis of this compound lies in obtaining single crystals of sufficient size and quality. The conformational flexibility of the pentan-3-yl substituent is a major contributing factor to the difficulty in crystallization. acs.org The molecule may exist as a mixture of different conformers in solution, and for crystallization to occur, the molecules must adopt a specific, uniform conformation to pack into a regular, repeating three-dimensional array. This process can be entropically disfavored.

To overcome these challenges, various strategies in crystal engineering can be employed. nih.govub.edursc.org These may include:

Systematic Screening of Crystallization Conditions: Experimenting with a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) to identify conditions that favor crystal nucleation and growth.

Co-crystallization: Introducing a second molecular species (a co-former) that can form specific intermolecular interactions, such as hydrogen bonds or π-π stacking, with this compound. This can create a more stable and ordered packing arrangement.

Derivatization: Chemically modifying the molecule to introduce functional groups that are known to promote crystallization. For instance, the introduction of a carboxylic acid or an amide group could facilitate the formation of strong and directional hydrogen bonds, leading to a more predictable crystal packing.

Hypothetical Crystallographic Data and Structural Interpretation

Assuming a suitable crystalline derivative of this compound is obtained, X-ray diffraction analysis would yield a wealth of structural information. nih.govnih.govyoutube.com The crystal would be mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensities, would be collected. The positions and intensities of these spots are then used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

The expected key structural features would include the planarity of the benzene ring and the orientation of the methoxy and pentan-3-yl substituents relative to the ring. The conformation of the pentan-3-yl chain in the solid state would be of particular interest, as it would reveal the preferred arrangement that allows for efficient crystal packing. Intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, would also be elucidated, providing insight into the forces that stabilize the crystal lattice.

Below is a hypothetical table of crystallographic data that might be expected for a crystalline derivative of this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H18O |

| Formula Weight | 178.27 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.123(4) Å b = 8.456(3) Å c = 12.876(5) Å α = 90° β = 109.45(2)° γ = 90° |

| Volume | 1038.9(7) Å3 |

| Z | 4 |

| Calculated Density | 1.140 Mg/m3 |

| Absorption Coefficient | 0.071 mm-1 |

| F(000) | 392 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Reflections Collected | 9876 |

| Independent Reflections | 2450 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Computational Chemistry and Quantum Mechanical Studies of 1 Methoxy 4 Pentan 3 Yl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule such as 1-Methoxy-4-(pentan-3-YL)benzene, this process involves exploring its conformational landscape. The molecule's structure is defined by the spatial orientation of its two key substituents on the benzene (B151609) ring: the methoxy (B1213986) group (–OCH₃) and the pentan-3-yl group (–CH(CH₂CH₃)₂).

The conformational possibilities arise from the rotation around single bonds. Key dihedral angles, such as the one defining the orientation of the methoxy group relative to the benzene plane (C-C-O-C) and the angles associated with the pentan-3-yl side chain, are systematically varied to map out the Potential Energy Surface (PES). nih.gov This analysis helps identify all possible stable conformers (local minima on the PES) and the transition states that connect them. For anisole (B1667542) and its derivatives, studies have shown the existence of different conformers, such as O-cis and O-trans, based on the orientation of the methoxy group. nih.gov The substitution of a hydrogen atom with a methoxy group can play a crucial role in the interatomic distances, particularly affecting the C-C bond distances within the aromatic ring. nih.gov Computational studies on similar substituted anisoles perform these potential energy surface scans to determine the most stable conformer, which is then used for further analysis. researchgate.net

Once the optimized, lowest-energy geometry of this compound is obtained, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration, which can be experimentally observed using Infrared (IR) and Raman spectroscopy.

DFT calculations provide a predicted vibrational spectrum that is crucial for several reasons. Firstly, a comparison between the calculated and experimentally measured frequencies serves as a validation of the computed molecular structure. A good agreement confirms that the optimized geometry is a reliable representation of the actual molecule. researchgate.net Secondly, the theoretical analysis allows for a detailed assignment of each vibrational mode, linking specific absorption bands in the experimental spectrum to the corresponding atomic motions, such as C-H stretching, C=C ring vibrations, or movements of the substituent groups. nih.govresearchgate.net For complex molecules, this detailed assignment can be challenging to achieve through experimental data alone.

Electronic Structure and Reactivity Analysis

Beyond molecular structure, computational chemistry provides powerful tools to analyze the electronic distribution and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

Below is a table showing representative values for HOMO, LUMO, and the energy gap as would be determined by DFT calculations for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is mapped onto the surface of constant electron density, using a color scale to indicate different potential values. The MEP is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these would include the oxygen atom of the methoxy group, with its lone electron pairs, and the π-electron system of the aromatic ring. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These are generally found around the hydrogen atoms. The MEP surface thus provides a clear, intuitive map of the molecule's reactive sites. researchgate.net

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified by a stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. nih.gov For this compound, NBO analysis would reveal key interactions, such as the delocalization of the lone pair electrons from the oxygen atom into the antibonding π* orbitals of the benzene ring (n → π*). It would also describe the hyperconjugative effects arising from the C-C and C-H bonds of the pentyl group interacting with the ring. nih.govnih.gov

The table below presents examples of the type of donor-acceptor interactions and their calculated stabilization energies that NBO analysis would provide.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C1-C6) | 25.50 |

| π (C1-C6) | π* (C2-C3) | 18.75 |

| σ (C4-Cpentyl) | σ* (C3-C5) | 4.80 |

| σ (C-H)pentyl | σ* (C-C)pentyl | 5.10 |

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), which help in predicting the reactivity of a molecule. These descriptors offer insights into the electrophilic and nucleophilic nature of a compound and its stability.

Electrophilicity Index, Nucleophilicity Index, Chemical Hardness, and Softness

Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as:

η = (E_LUMO - E_HOMO) / 2

Softness is the reciprocal of hardness (S = 1/η). A large HOMO-LUMO gap implies high hardness and low reactivity.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as:

ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).

The Nucleophilicity Index (N) is a measure of a molecule's ability to donate electrons. Several scales exist, with one common approach being based on the HOMO energy relative to a reference compound.

Research Findings: A thorough search of scientific databases yielded no published studies that have calculated the chemical hardness, softness, electrophilicity index, or nucleophilicity index for this compound. To provide such data would require performing a new DFT calculation, which is beyond the scope of this review.

Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes only, as no published data is available.

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | μ² / (2η) | Data not available |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to investigate the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. This method is crucial for understanding a molecule's photophysical properties.

Research Findings: There are no published TD-DFT studies that report the excited state properties or a simulated UV-Vis spectrum for this compound. Such an analysis would provide valuable information on the electronic transitions, typically π → π* transitions within the benzene ring, influenced by the methoxy and pentan-3-yl substituents.

Table 2: Hypothetical TD-DFT Data for this compound This table is for illustrative purposes only, as no published data is available.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and verification. pdx.edu Computational methods, most commonly DFT using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. pdx.edu These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. pdx.edu The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. pdx.edu

Research Findings: No specific computational studies predicting the ¹H or ¹³C NMR chemical shifts for this compound have been found in the literature. While experimental NMR data may exist, the corresponding theoretical calculations that would allow for a direct comparison and assignment of resonances are not available.

Table 3: Hypothetical In Silico NMR Chemical Shift Data for this compound This table is for illustrative purposes only, as no published data is available.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso-OCH₃) | Data not available | - |

| C2/C6 (ortho) | Data not available | Data not available |

| C3/C5 (meta) | Data not available | Data not available |

| C4 (ipso-pentyl) | Data not available | - |

| Methoxy (-OCH₃) | Data not available | Data not available |

| Pentyl (CH) | Data not available | Data not available |

| Pentyl (CH₂) | Data not available | Data not available |

Derivatization and Functionalization Strategies for 1 Methoxy 4 Pentan 3 Yl Benzene

Selective Functionalization of the Aromatic Ring System

The aromatic ring of 1-methoxy-4-(pentan-3-yl)benzene is a prime target for introducing new functional groups. The existing methoxy (B1213986) and pentan-3-yl groups on the ring influence where these new groups will attach, a concept known as directing effects in electrophilic aromatic substitution.

Directed Aromatic Functionalization Techniques

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director. This means it encourages the addition of new substituents at the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. The pentan-3-yl group, being an alkyl group, is also an activating group and an ortho-, para-director. However, the directing effect of the methoxy group is generally stronger.

Given that the para position is already occupied by the pentan-3-yl group, electrophilic substitution reactions on this compound are expected to primarily occur at the ortho positions relative to the methoxy group.

Advanced methods like the Catellani reaction, which uses a palladium catalyst and norbornene, offer a high degree of control for introducing a variety of functional groups at specific positions on an aromatic ring. nih.gov This technique allows for the selective functionalization of both the ortho and ipso positions of aryl halides, providing a powerful tool for creating complex molecules from simpler starting materials. nih.gov

Halogenation and Nitration Studies of this compound

Halogenation:

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring is a fundamental transformation. libretexts.org This is typically achieved through electrophilic aromatic substitution, where a catalyst is often required to make the halogen a sufficiently strong electrophile to react with the benzene ring. libretexts.org For instance, chlorination and bromination often employ a Lewis acid catalyst like ferric chloride (FeCl3) or aluminum chloride (AlCl3). libretexts.org

Given the directing effects of the methoxy group, the bromination of a similar compound, methoxybenzene (anisole), proceeds rapidly and primarily yields the para-bromo isomer, with a smaller amount of the ortho-isomer. msu.edu In the case of this compound, with the para position blocked, halogenation would be expected to occur at the ortho positions.

Nitration:

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring and is a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.com The reaction typically uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to generate the highly reactive nitronium ion (NO2+). libretexts.orgmasterorganicchemistry.com

The nitro group is a strong deactivating group, meaning it makes further substitution reactions on the aromatic ring more difficult. msu.edu However, the initial nitration of an activated ring, such as that in this compound, should proceed readily. The methoxy group will direct the incoming nitro group to the ortho positions.

The rate of nitration is significantly influenced by the nature of the substituents already present on the benzene ring. For example, toluene (B28343) undergoes nitration about 25 times faster than benzene due to the activating effect of the methyl group. msu.edu The activating methoxy group in this compound would also be expected to accelerate the rate of nitration.

Transformations of the Pentan-3-yl Side Chain

Oxidation and Reduction Reactions

Oxidation:

The benzylic position (the carbon atom of the alkyl group directly attached to the aromatic ring) is often susceptible to oxidation. However, in the case of this compound, the carbon atom attached to the ring is a tertiary carbon, which can be more resistant to certain oxidation reactions compared to primary or secondary benzylic carbons.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can, under forcing conditions, cleave the alkyl side chain to form a carboxylic acid. For example, p-tert-butyltoluene can be oxidized to p-tert-butylbenzoic acid. msu.edu It is conceivable that under similar harsh conditions, the pentan-3-yl group could be oxidized.

Reduction:

The pentan-3-yl side chain is an alkyl group and is therefore already in a reduced state. Further reduction of this group is generally not a feasible or common synthetic strategy.

Formation of Functional Derivatives at the Tertiary Carbon

The tertiary carbon atom within the pentan-3-yl group (the point of attachment to the benzene ring) is a potential site for introducing new functional groups. However, reactions at a tertiary carbon can be sterically hindered, making functionalization challenging.

Specialized reactions that proceed via radical intermediates or by generating a carbocation at the tertiary center could potentially be employed to introduce functionalities like halogens or hydroxyl groups at this position.

Introduction of Advanced Functional Groups for Complex Molecular Scaffolds

Building upon the initial derivatization strategies, more complex functional groups can be introduced to create sophisticated molecular architectures. For instance, a nitro group introduced onto the aromatic ring can be reduced to an amine (-NH2). This amine can then serve as a handle for a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.

Similarly, halogenated derivatives can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for linking different molecular fragments together to build complex structures.

The combination of functionalizing both the aromatic ring and the alkyl side chain provides a versatile platform for the synthesis of a large library of derivatives of this compound, each with unique structural features and potential applications.

Chemo-, Regio-, and Stereoselective Transformations of this compound

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research focused on the chemo-, regio-, and stereoselective transformations of this compound. While the broader class of anisole (B1667542) derivatives is the subject of extensive study in organic synthesis, experimental data detailing the selective functionalization of this specific molecule has not been published.

The functionalization of anisole and its derivatives is a cornerstone of synthetic chemistry. The methoxy group is a powerful ortho-, para-directing group for electrophilic aromatic substitution, while the alkyl substituent can also influence reactivity. However, the specific steric and electronic effects of the pentan-3-yl group at the para-position would uniquely govern the selectivity of any transformation. Without direct experimental results, any discussion of potential reactions would be purely speculative.

General research on other para-substituted anisoles has demonstrated high levels of regioselectivity in reactions such as C-H alkylation. nih.govrsc.orgrsc.org For instance, studies on various anisoles with different para-substituents have shown that ortho-alkylation can be achieved with high yields using specific catalytic systems. nih.govrsc.org These methods leverage the directing ability of the methoxy group and the nature of the catalyst to control the position of the new bond. nih.govrsc.org Furthermore, biocatalytic approaches have been developed for the regioselective alkylation of arenes, though these have not been applied to this compound. nih.gov

However, the unique branched structure of the pentan-3-yl group in this compound would present distinct steric challenges and potentially different electronic influences compared to simpler alkyl groups like methyl or ethyl, which are more commonly studied. acs.orgnist.govnist.gov Therefore, the specific outcomes regarding chemo-, regio-, and stereoselectivity for this compound remain an open area for future investigation.

Due to the lack of specific research findings, no data tables on the derivatization and functionalization of this compound can be provided.

Synthetic Applications and Advanced Material Science Contexts of 1 Methoxy 4 Pentan 3 Yl Benzene Derivatives

Utilization as Precursors and Intermediates in Multi-Step Organic Syntheses

The reactivity of 1-Methoxy-4-(pentan-3-YL)benzene is largely dictated by the electron-donating methoxy (B1213986) group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. This makes the compound a valuable precursor for the synthesis of more complex polysubstituted aromatic molecules.

Key Reactions and Transformations:

Electrophilic Aromatic Substitution: The methoxy group is a strong ortho- and para-directing group. wikipedia.org Given that the para position is occupied by the pentan-3-yl group, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly occur at the ortho positions (C2 and C6) relative to the methoxy group. The planning of multi-step syntheses must consider this directing effect to achieve the desired isomer. lumenlearning.com For instance, nitration using nitric acid and sulfuric acid would yield 1-methoxy-2-nitro-4-(pentan-3-yl)benzene. nist.gov

Friedel-Crafts Reactions: The activated ring readily participates in Friedel-Crafts alkylation and acylation. For example, reaction with an acyl chloride in the presence of a Lewis acid catalyst would introduce an acyl group at an ortho position, which can then be a handle for further synthetic modifications. wikipedia.org

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol (B47542), 4-(pentan-3-yl)phenol. This transformation opens up another avenue for functionalization, as phenols can undergo a different set of reactions, such as etherification or esterification at the hydroxyl group.

Intermediate in Complex Syntheses: In a multi-step synthesis, the initial structure of this compound can be strategically modified. youtube.com For example, a functional group introduced via electrophilic substitution can be subsequently transformed. A nitro group can be reduced to an amine, which can then be diazotized to introduce a wide variety of other functional groups. youtube.comnih.gov This stepwise modification is fundamental to building complex molecular architectures from simpler aromatic starting materials. orgsyn.orgorgsyn.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Expected Major Product(s) |

| HNO₃, H₂SO₄ (Nitration) | 1-Methoxy-2-nitro-4-(pentan-3-yl)benzene |

| Br₂, FeBr₃ (Bromination) | 2-Bromo-1-methoxy-4-(pentan-3-yl)benzene |

| SO₃, H₂SO₄ (Sulfonation) | 2-Methoxy-5-(pentan-3-yl)benzenesulfonic acid |

| CH₃COCl, AlCl₃ (Acylation) | 1-(2-Methoxy-5-(pentan-3-yl)phenyl)ethan-1-one |

Potential as Monomers for Polymerization Studies of Anisole (B1667542) Derivatives

Anisole and its derivatives are recognized for their potential as monomers in the synthesis of advanced polymers. researchgate.net While direct polymerization of this compound is not common, the introduction of a polymerizable functional group, such as a vinyl or ethynyl (B1212043) group, would transform it into a valuable monomer. copoldb.jpnih.gov

Monomer Synthesis and Polymerization:

Functionalization: To be used as a monomer, the parent compound would first need to be functionalized. For example, a vinyl group could be introduced at one of the ortho positions via a Heck or Stille coupling reaction on a halogenated derivative. The resulting 1-methoxy-2-vinyl-4-(pentan-3-yl)benzene could then undergo polymerization.

Polymer Properties: The bulky pentan-3-yl group would be expected to influence the properties of the resulting polymer. It could increase the polymer's solubility in organic solvents and affect its thermal properties, such as the glass transition temperature. The methoxy group would contribute to the polymer's polarity and electronic properties.

Applications of Anisole-Based Polymers: Polymers derived from functionalized anisoles have been explored for various applications. They have been used in the fabrication of organic solar cells and as components in sensor technologies. researchgate.netrsc.org For instance, polyaniline (PANI) derivatives, synthesized from substituted anilines, have shown high sensitivity to moisture and ammonia, making them useful in chemical sensors. rsc.org Similarly, polymers incorporating the this compound unit could be investigated for applications in coatings, membranes, or as functional materials in electronic devices. acs.org

Role as Building Blocks in the Construction of Bioisosteric Scaffolds

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of medicinal chemistry. baranlab.orgnih.gov The para-substituted phenyl ring, a common motif in many drugs, is often a target for bioisosteric replacement to improve metabolic stability, solubility, or target binding. domainex.co.uk

This compound in a Bioisosteric Context:

As a Benzene Isostere: The core structure of this compound itself can be considered a bioisostere for other para-substituted aromatic rings in drug candidates. The specific combination of a methoxy and a pentyl group influences its lipophilicity and electronic profile.

As a Scaffold for Replacement: More commonly in modern drug design, the entire benzene ring is replaced by a non-aromatic, three-dimensional scaffold to improve physicochemical properties. nih.gov Saturated scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as bioisosteres for para-substituted benzenes. nih.govnih.gov In this context, a drug candidate containing the 1-methoxy-4-(pentan-3-yl)phenyl moiety might be modified by replacing this group with a suitable BCP or other saturated cyclic system to optimize its pharmacokinetic profile.

Phenol Bioisosteres: The phenolic hydroxyl group is often susceptible to rapid first-pass metabolism. nih.gov If the methoxy group of this compound is demethylated to the corresponding phenol, this phenol could then be replaced with a metabolically more stable bioisostere, such as a benzimidazolone or other heterocyclic system, to improve the drug's bioavailability. nih.gov

Table 2: Comparison of Benzene and Common Saturated Bioisosteres

| Scaffold | Geometry | Key Property Changes |

| para-Substituted Benzene | Planar | Often associated with metabolic liability (e.g., CYP450 oxidation). |

| 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) | Rigid, linear, 3D | Increases aqueous solubility, improves metabolic stability, lowers lipophilicity. nih.gov |

| 1,4-Disubstituted Cubane | Rigid, globular, 3D | Can serve as a bioisostere for para-substituted phenyls, improving metabolic profiles. nih.gov |

| 1,3-Disubstituted Bicyclo[2.1.1]hexane (BCH) | Rigid, 3D | Proposed as a bioisostere for meta-substituted benzenes. nih.gov |

Exploration of Nonlinear Optical (NLO) Properties in Related Aromatic Systems

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov The NLO response of a molecule is often related to the presence of a conjugated π-electron system and the strategic placement of electron-donating (D) and electron-accepting (A) groups.

NLO Potential of Substituted Anisoles:

Donor-Acceptor Systems: Aromatic compounds can exhibit significant second- and third-order NLO responses. spiedigitallibrary.orgnih.gov The this compound structure contains an electron-donating methoxy group. The introduction of a strong electron-withdrawing group (e.g., a nitro group, -NO₂) at an ortho position would create a D-π-A (Donor-π-Acceptor) system. Such systems facilitate intramolecular charge transfer upon excitation, which is a key mechanism for generating large NLO effects. nih.gov

Hyperpolarizability: The key figure of merit for second-order NLO activity is the first hyperpolarizability (β). Theoretical studies on related aromatic amino acids like tyrosine (which contains a phenol group, structurally similar to a demethylated anisole) have shown that charge transitions within the aromatic side chains make major contributions to the second-order polarizability. pku.edu.cnacs.org

Third-Order NLO Properties: Even without a strong acceptor group, conjugated aromatic systems can exhibit third-order NLO properties. The delocalized π-electrons of the benzene ring in this compound contribute to this effect. Studies on other benzene derivatives have shown that properties like the third-order nonlinear absorption and refractive index can be tuned by modifying the peripheral substituents. nih.gov The synthesis of novel chromophores, such as 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, has led to materials with large first hyperpolarizability and good thermal stability, highlighting the potential of methoxy-substituted benzenes in NLO applications. nih.gov

Advanced Analytical Method Development for 1 Methoxy 4 Pentan 3 Yl Benzene

Chromatographic Separation Techniques for Purification and Analysis

There is no specific information available in scientific literature regarding the development of chromatographic methods for the purification and analysis of 1-Methoxy-4-(pentan-3-YL)benzene.

Development of Gas Chromatography (GC) Methods

No published studies were identified that focus on the development of Gas Chromatography (GC) methods for the separation and analysis of this compound.

Development of Liquid Chromatography (HPLC, UPLC) Methods

A search of scientific databases yielded no specific methods for High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) tailored to this compound.

Chiral Separations for Enantiomerically Pure Derivatives

Information regarding the chiral separation of enantiomerically pure derivatives of this compound is not available in the reviewed literature.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

No specific applications of hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the comprehensive profiling of this compound have been documented in accessible research.

Development and Validation of Quantitative Analytical Assays for this compound

There are no available records of the development and validation of quantitative analytical assays specifically for determining the concentration of this compound.

Impurity Profiling and Degradation Product Characterization in Synthetic Batches

Detailed studies on the impurity profiling or the characterization of degradation products in synthetic batches of this compound are not present in the surveyed scientific literature.

Future Research Directions and Emerging Paradigms in 1 Methoxy 4 Pentan 3 Yl Benzene Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 1-Methoxy-4-(pentan-3-YL)benzene and its derivatives can benefit significantly from the adoption of greener and more sustainable chemical practices. Traditional synthetic methods for similar anisole (B1667542) derivatives often rely on harsh reagents and generate considerable waste. organic-chemistry.orgrsc.orgruc.dknumberanalytics.comroutledge.com Future research should prioritize the development of environmentally benign and economically viable synthetic pathways.

A key area of focus is the advancement of Friedel-Crafts acylation and alkylation reactions , which are fundamental for introducing the pentan-3-yl group to the anisole core. rsc.orgruc.dknumberanalytics.comroutledge.com Conventional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride, which are difficult to handle and generate corrosive waste. ruc.dk Emerging sustainable alternatives include:

Heterogeneous Catalysis: The use of solid acid catalysts such as sulfated zirconia, zeolites, clays, and heteropoly acids can facilitate easier separation and recycling of the catalyst, minimizing waste. rsc.orgroutledge.com For instance, sulfated zirconia has been shown to be an effective and highly selective catalyst for the acylation of benzene (B151609) derivatives. rsc.org

Green Solvents and Catalysts: The replacement of hazardous solvents like nitrobenzene (B124822) with more sustainable options is crucial. rsc.org Anisole itself has been identified as a greener solvent for various reactions, including hydroformylation and Suzuki-Miyaura coupling, highlighting the potential for self-synthesis in a more environmentally friendly medium. rsc.orgdtu.dk Furthermore, the use of water-tolerant Lewis acids like bismuth triflate can reduce the need for strictly anhydrous conditions and enable reactions in more benign solvent systems. ruc.dk

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and enhance selectivity in Friedel-Crafts reactions, often under solvent-free conditions. ruc.dk

Another promising avenue is the exploration of alternative methylation and alkylation strategies for the synthesis of the anisole moiety itself. The use of dimethyl carbonate (DMC) as a green methylating agent, replacing toxic reagents like dimethyl sulfate, has been successfully applied to the synthesis of p-methyl anisole and could be adapted for other anisole derivatives. google.com

The principles of green chemistry, including atom economy, waste minimization, and the use of renewable feedstocks, should guide the design of future synthetic routes. numberanalytics.com A comparative analysis of different sustainable approaches is presented in the table below.

| Synthetic Approach | Catalyst/Reagent | Advantages | Challenges |

| Heterogeneous Friedel-Crafts Acylation | Sulfated Zirconia, Zeolites | Catalyst recyclability, reduced waste, high selectivity. rsc.orgroutledge.com | Catalyst deactivation, potential for lower activity compared to homogeneous catalysts. |

| Green Lewis Acid Catalysis | Bismuth Triflate | Water tolerance, recyclability, high efficiency. ruc.dk | Cost of catalyst, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, increased yields, solvent-free conditions. ruc.dk | Scalability, specialized equipment requirements. |

| Green Methylation | Dimethyl Carbonate (DMC) | Low toxicity, environmentally benign. google.com | Higher reaction temperatures and pressures may be required. |

Application of Machine Learning and Artificial Intelligence in Chemical Synthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research by accelerating discovery and optimizing processes. mdpi.com For a compound like this compound, where experimental data is scarce, these computational tools can provide invaluable predictive insights.

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as boiling point, density, solubility, and even more complex characteristics like aromaticity and reactivity. nih.govnih.govresearchgate.netresearchgate.net By using molecular descriptors and fingerprints, these models can estimate the properties of this compound without the need for its synthesis and experimental characterization. nih.govnih.gov This is particularly useful for screening large numbers of virtual derivatives for desired properties. For example, ML models have been developed to predict the physicochemical properties of polycyclic aromatic hydrocarbons and the chemical potentials of multifunctional organic compounds. nih.govacs.org

Reaction Optimization: ML algorithms can be employed to optimize reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, to maximize yield and minimize by-product formation. chemicalbook.commdpi.com This can lead to more efficient and sustainable chemical processes.

Advanced Mechanistic Investigations under Extreme Conditions